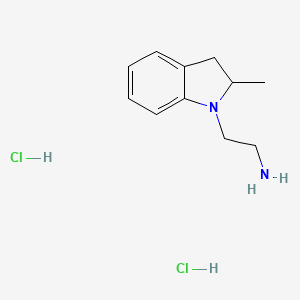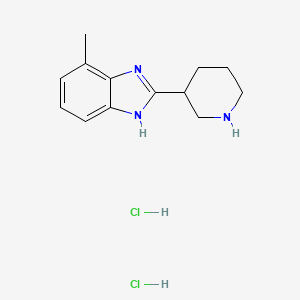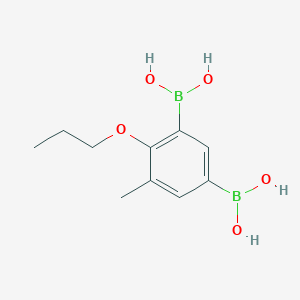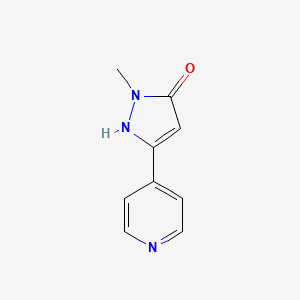
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
“1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” is a type of heterocyclic compound . It is part of the pyrazolo[3,4-b]pyridine family, which has been the subject of extensive research due to their potential in various biomedical applications .
Synthesis Analysis
The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol and similar compounds often involves the use of synthetic strategies and approaches that have been reported in the literature . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is characterized by a five-membered heterocyclic moiety . This moiety is part of a larger family of compounds known as pyrazolopyridines . These compounds can present two isomeric structures .Chemical Reactions Analysis
The chemical reactions involving 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol are typically part of the process of synthesizing the compound . These reactions often involve the use of different synthetic strategies and approaches .Applications De Recherche Scientifique
Proton Transfer and Photoreactivity Studies
Studies on derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants, have shown three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These photoreactions are significant for understanding proton transfer mechanisms and have potential applications in photochemistry and molecular electronics (Vetokhina et al., 2012).
Crystal Structure and Computational Study
Research involving analogs of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has focused on their crystal structure and computational properties. These studies contribute to our understanding of molecular geometry and electronic properties, which are crucial in the design of new materials and pharmaceuticals (Shen et al., 2012).
Application in OLEDs
Derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol have been utilized in the development of orange-red iridium (III) complexes, showing promise in the field of organic light-emitting diodes (OLEDs). The high efficiency and distinct photoluminescent emissions of these compounds demonstrate their potential for improving OLED technology (Su et al., 2021).
Synthesis of Novel Compounds
Research on new compounds derived from 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, contributes to the synthesis of novel chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Wu et al., 2012).
Orientations Futures
The future directions for research on 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol could involve further exploration of its synthesis, properties, and potential biomedical applications. Given the interest in pyrazolopyridine derivatives, there is potential for further development and study of this compound .
Propriétés
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWFFDMVASIGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
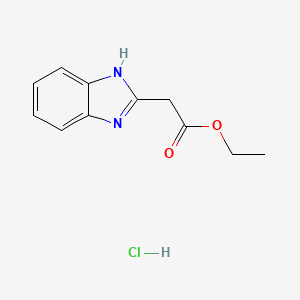
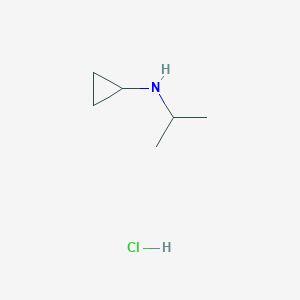
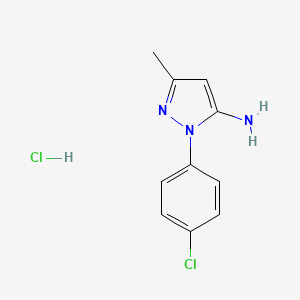
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
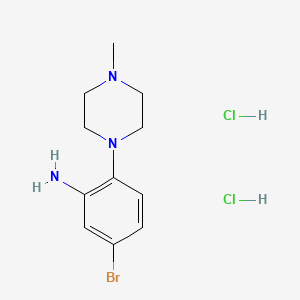
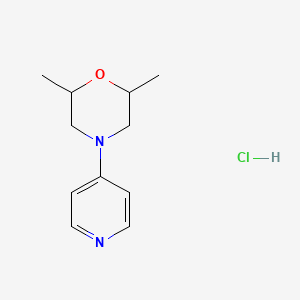
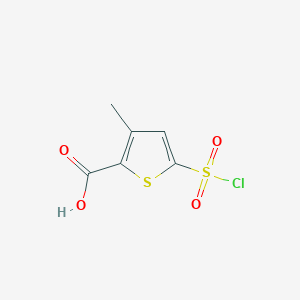
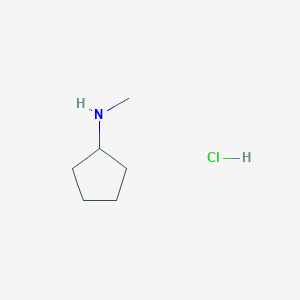
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
